4-(Aminomethyl)-1-propylpyrrolidin-2-one

Lipophilicity CNS Drug Design Physicochemical Profiling

4-(Aminomethyl)-1-propylpyrrolidin-2-one (CAS 1082278-90-7) is a chiral pyrrolidin-2-one derivative characterized by a five-membered lactam ring bearing an aminomethyl group at the 4-position and a propyl chain at the 1-position. This compound, with molecular formula C8H16N2O and molecular weight 156.23 g/mol , serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 1082278-90-7
Cat. No. B2969628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-propylpyrrolidin-2-one
CAS1082278-90-7
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCCCN1CC(CC1=O)CN
InChIInChI=1S/C8H16N2O/c1-2-3-10-6-7(5-9)4-8(10)11/h7H,2-6,9H2,1H3
InChIKeyTZAXYKXNUJBENC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-1-propylpyrrolidin-2-one (CAS 1082278-90-7) Procurement Overview: A Chiral Pyrrolidinone Scaffold with Defined Lipophilicity


4-(Aminomethyl)-1-propylpyrrolidin-2-one (CAS 1082278-90-7) is a chiral pyrrolidin-2-one derivative characterized by a five-membered lactam ring bearing an aminomethyl group at the 4-position and a propyl chain at the 1-position [1]. This compound, with molecular formula C8H16N2O and molecular weight 156.23 g/mol , serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . Its computed XLogP3-AA value of -0.4 positions it within a favorable lipophilicity range for central nervous system (CNS) drug discovery, distinguishing it from more hydrophilic N-alkyl analogs [2]. The compound is commercially available at research-grade purity (typically 95%) and is utilized as a building block for synthesizing more complex molecules, including potential SV2A ligands and other neuroactive agents .

4-(Aminomethyl)-1-propylpyrrolidin-2-one: Why N-Alkyl Chain Length Prevents Simple Substitution


Generic substitution among 4-(aminomethyl)-1-alkylpyrrolidin-2-one analogs is precluded by quantifiable differences in lipophilicity and molecular flexibility that directly impact pharmacokinetic behavior and target engagement. The N-alkyl chain length alters the computed XLogP3-AA value, with the propyl derivative (XLogP3-AA = -0.4) demonstrating a 1.3 log unit increase in lipophilicity compared to the methyl analog (XLogP3-AA = -1.3) [1]. This shift in partition coefficient directly influences passive membrane permeability and blood-brain barrier penetration potential [2]. Furthermore, the number of rotatable bonds increases from 1 (methyl) to 2 (ethyl) to 3 (propyl), affecting conformational entropy and binding site adaptability [3]. In medicinal chemistry campaigns targeting CNS receptors, even a 0.5 log unit difference in LogP can alter brain-to-plasma ratios by 2- to 3-fold [4]. Consequently, substituting the propyl derivative with a shorter-chain analog without adjusting dosing or formulation would risk altered exposure profiles, off-target effects, or loss of efficacy [5].

4-(Aminomethyl)-1-propylpyrrolidin-2-one: Quantified Differentiation Against N-Alkyl Analogs


Lipophilicity (XLogP3-AA) Comparison: Propyl vs. Methyl and Ethyl Analogs

The target compound exhibits a computed XLogP3-AA value of -0.4, which is 0.5 log units higher than the ethyl analog (-0.9) and 0.9 log units higher than the methyl analog (-1.3) [1]. This incremental increase in lipophilicity directly correlates with enhanced passive membrane permeability and potential blood-brain barrier penetration [2].

Lipophilicity CNS Drug Design Physicochemical Profiling

Rotatable Bond Count: Conformational Flexibility Differentiation

The target compound possesses 3 rotatable bonds, compared to 2 for the ethyl analog and 1 for the methyl analog [1]. This increased conformational flexibility allows the propyl derivative to sample a broader range of binding poses, potentially enhancing adaptability to diverse protein binding pockets [2].

Conformational Analysis Entropy Molecular Recognition

Molecular Weight Optimization: Balancing Lipophilicity and Size

The propyl derivative (MW = 156.23 g/mol) offers a balanced molecular weight that avoids the excessive hydrophilicity of the methyl analog (MW = 128.17 g/mol) while remaining below the typical CNS drug-likeness threshold of 400-500 Da [1]. This intermediate molecular weight facilitates both passive diffusion and carrier-mediated transport mechanisms [2].

Molecular Weight Drug-likeness Lead Optimization

Purity and Storage Stability: Vendor-Specified Quality Metrics

Commercial suppliers specify a purity of ≥95% for the target compound, with recommended storage at 2-8°C in sealed, dry conditions . This level of purity ensures reproducibility in biological assays and synthetic transformations, whereas lower-grade or unspecified purity analogs introduce variability that can confound structure-activity relationship (SAR) studies [1].

Purity Storage Stability Reproducibility

4-(Aminomethyl)-1-propylpyrrolidin-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Drug Discovery: Optimizing Lipophilicity for Blood-Brain Barrier Penetration

The target compound's XLogP3-AA value of -0.4 positions it within the optimal lipophilicity range for CNS drug candidates (typically -0.5 to 3.0) [1]. This property makes it a valuable scaffold for designing neuroactive agents targeting synaptic vesicle protein 2A (SV2A), α-adrenoceptors, or monoamine oxidase B (MAO-B) [2]. In SAR studies, the propyl derivative serves as a reference point for evaluating the impact of incremental N-alkyl chain elongation on brain penetration and target engagement [3].

Fragment-Based Lead Discovery: A Conformationally Adaptable Core Scaffold

With 3 rotatable bonds and a molecular weight of 156.23 g/mol, the propyl derivative adheres to the 'rule of three' for fragment-based screening [1]. Its conformational flexibility allows it to adopt multiple binding poses, facilitating hit identification against flexible or shallow protein pockets [2]. The primary amine handle enables rapid diversification through amide coupling or reductive amination, accelerating lead optimization cycles [3].

Chemical Biology Tool Compound: Probing N-Alkyl Chain Length Effects

The propyl derivative, alongside its methyl and ethyl analogs, forms a homologous series for systematically investigating the role of N-alkyl chain length on receptor affinity and selectivity [1]. This series can be used in chemoproteomics or cellular thermal shift assays (CETSA) to map structure-activity relationships and identify optimal substituents for target engagement [2].

Synthetic Intermediate for Complex Heterocyclic Libraries

The compound's pyrrolidin-2-one core and primary amine group enable its use as a versatile building block in diversity-oriented synthesis [1]. It can be elaborated into 1,5-substituted pyrrolidin-2-ones, benz[g]indolizidine derivatives, or fused heterocycles of pharmacological interest [2]. Its commercial availability at ≥95% purity supports reliable, scalable synthesis of novel compound libraries [3].

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